Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl ester group, a chloropyrimidine moiety, and a diazabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Diazabicyclo[3.2.1]octane Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Chloropyrimidine Group: This step often involves nucleophilic substitution reactions where a suitable chloropyrimidine derivative is introduced.
Esterification to Form the Tert-butyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using reagents such as tert-butyl alcohol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazabicyclo[3.2.1]octane core.
Reduction: Reduction reactions can be employed to modify the chloropyrimidine moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrimidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyrimidine group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the diazabicyclo[3.2.1]octane core, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is investigated for its potential therapeutic properties, including its ability to act as an inhibitor for certain enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, while the diazabicyclo[3.2.1]octane core provides structural rigidity and specificity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpiperazine-1-carboxylate
- Tert-butyl (2R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpiperazine-1-carboxylate
Uniqueness
Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its combination of a chloropyrimidine moiety and a diazabicyclo[3.2.1]octane core. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H21ClN4O2 |
---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-10-4-5-11(20)9-19(8-10)12-6-7-17-13(16)18-12/h6-7,10-11H,4-5,8-9H2,1-3H3/t10-,11+ |
InChI Key |
OECIBZZKIXVOKZ-PHIMTYICSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=NC(=NC=C3)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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